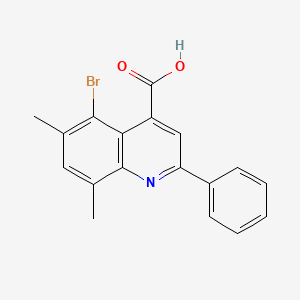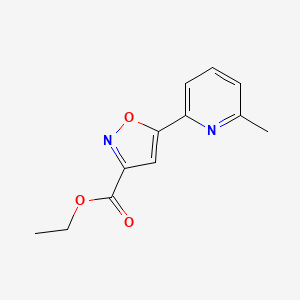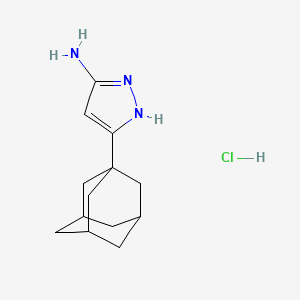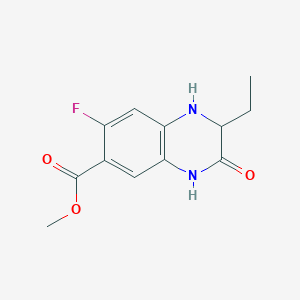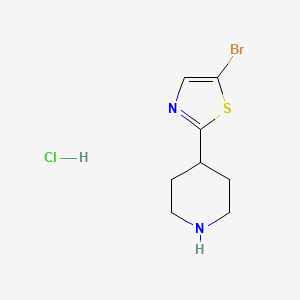
5-Bromo-2-(4-piperidyl)thiazole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(4-piperidyl)thiazole Hydrochloride is a chemical compound that features a thiazole ring substituted with a bromine atom and a piperidine ring. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry . The presence of the piperidine ring further enhances its pharmacological potential, making it a compound of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-piperidyl)thiazole Hydrochloride typically involves the reaction of 2-bromo-1-(4-piperidyl)ethanone with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . The reaction conditions usually involve heating the mixture under reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(4-piperidyl)thiazole Hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation Reactions: Products include thiazole sulfoxides and sulfones.
Reduction Reactions: Products include thiazolidine derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2-(4-piperidyl)thiazole Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and receptor interactions.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(4-piperidyl)thiazole Hydrochloride involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(4-morpholinyl)thiazole Hydrochloride: Similar structure but with a morpholine ring instead of a piperidine ring.
5-Bromo-2-(4-pyridyl)thiazole Hydrochloride: Contains a pyridine ring instead of a piperidine ring.
5-Bromo-2-(4-piperidyl)oxazole Hydrochloride: Features an oxazole ring instead of a thiazole ring.
Uniqueness
5-Bromo-2-(4-piperidyl)thiazole Hydrochloride is unique due to the combination of the thiazole and piperidine rings, which confer distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C8H12BrClN2S |
|---|---|
Peso molecular |
283.62 g/mol |
Nombre IUPAC |
5-bromo-2-piperidin-4-yl-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C8H11BrN2S.ClH/c9-7-5-11-8(12-7)6-1-3-10-4-2-6;/h5-6,10H,1-4H2;1H |
Clave InChI |
BADIICQPCCBYEE-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=NC=C(S2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



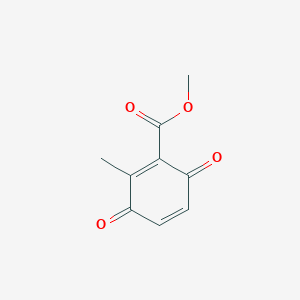

![Ethyl 4-[[3-Amino-6-(dimethylamino)-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13692044.png)
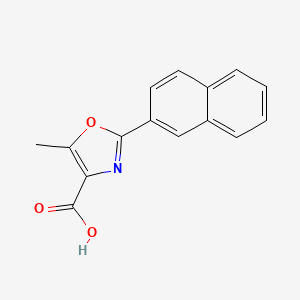
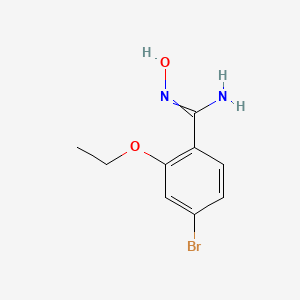
![2-Amino-6-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13692060.png)
